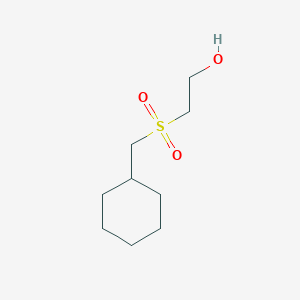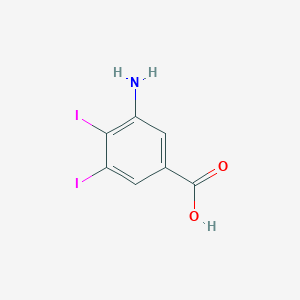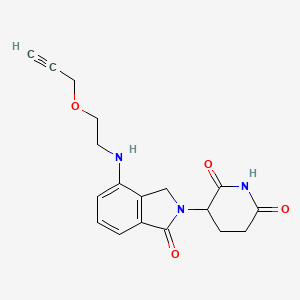
Lenalidomide-PEG1-propargyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-PEG1-propargyl is a compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. Lenalidomide is widely used in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-inflammatory, anti-angiogenic, and immunomodulatory properties . The addition of PEG and propargyl groups enhances the compound’s solubility, stability, and potential for bioconjugation, making it a valuable tool in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-PEG1-propargyl involves several key steps. Initially, lenalidomide is synthesized through a series of reactions starting from methyl 2-methyl-3-nitrobenzoate . The nitro group is reduced using iron powder and ammonium chloride, followed by bromination and cyclization to form lenalidomide .
For the PEG1-propargyl component, heterobifunctional PEG derivatives are synthesized by modifying commercially available PEG with an α-hydroxyl group and an ω-carboxyl group . The carboxyl group is then converted to a propargyl group, and the hydroxyl group is modified with succinic anhydride, cysteamide, or tert-butyl carbazate . Finally, lenalidomide is conjugated with PEG1-propargyl through a click chemistry reaction, typically involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing environmental impact. Green chemistry principles, such as using non-toxic solvents and catalysts, are often employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-PEG1-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitro group in lenalidomide can be reduced to an amine.
Substitution: The propargyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Iron powder and ammonium chloride are typical reducing agents.
Substitution: Nucleophiles such as azides or thiols are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Azide or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Lenalidomide-PEG1-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in targeted drug delivery and cancer therapy.
Industry: Utilized in the development of advanced materials and nanotechnology.
Wirkmechanismus
Lenalidomide-PEG1-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Enhances the immune response by increasing the production of cytokines and stimulating T-cell proliferation.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins by the proteasome.
Vergleich Mit ähnlichen Verbindungen
Lenalidomide-PEG1-propargyl is unique due to its combination of lenalidomide’s therapeutic properties with the enhanced solubility and stability provided by PEG and the reactive propargyl group. Similar compounds include:
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory effects but with higher toxicity.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects compared to lenalidomide.
Lenalidomide derivatives: Various derivatives with modifications at different positions to enhance selectivity and reduce side effects.
This compound stands out due to its potential for bioconjugation and targeted drug delivery, making it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C18H19N3O4 |
|---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
3-[3-oxo-7-(2-prop-2-ynoxyethylamino)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H19N3O4/c1-2-9-25-10-8-19-14-5-3-4-12-13(14)11-21(18(12)24)15-6-7-16(22)20-17(15)23/h1,3-5,15,19H,6-11H2,(H,20,22,23) |
InChI-Schlüssel |
UPOUEJFZDCLRDN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCNC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



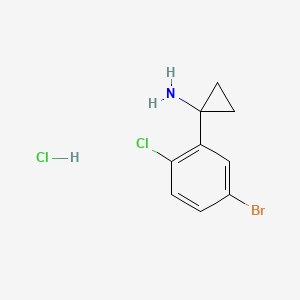
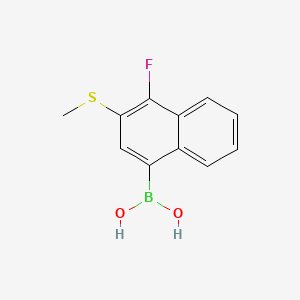
![Benzyl 3-[[2-aminopropanoyl(cyclopropyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14773156.png)

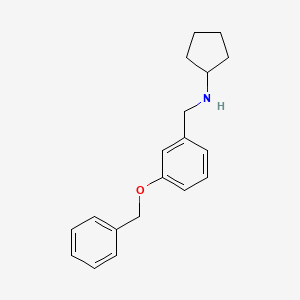
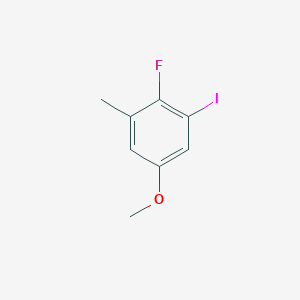
![tert-butyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14773182.png)
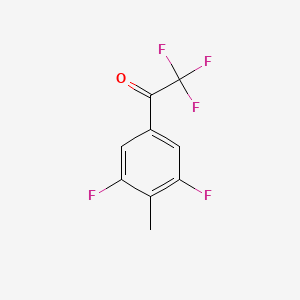
![N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B14773187.png)
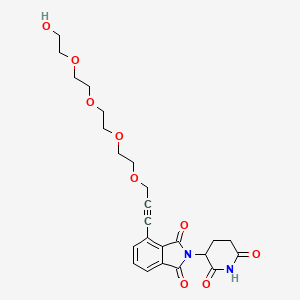
![N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14773200.png)
